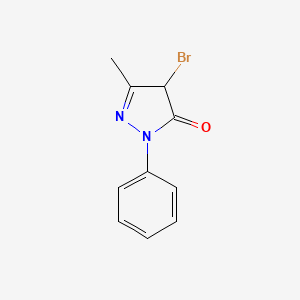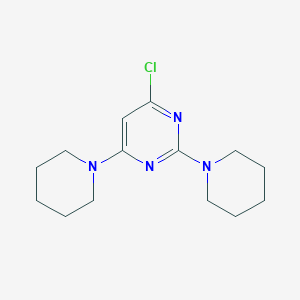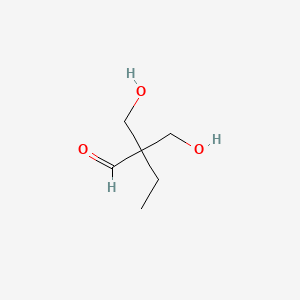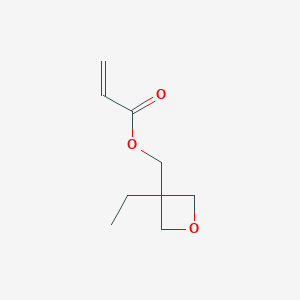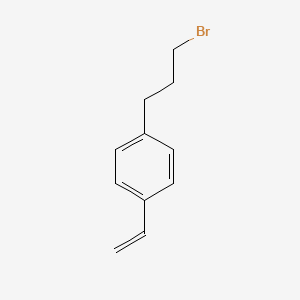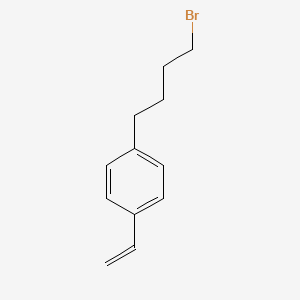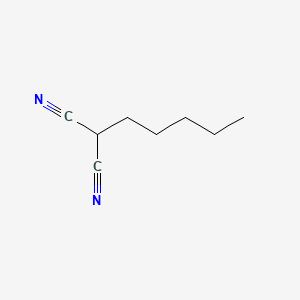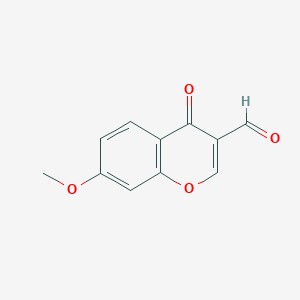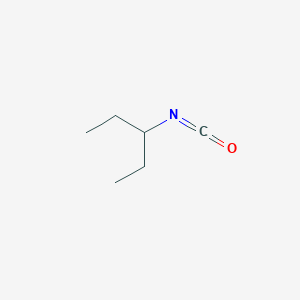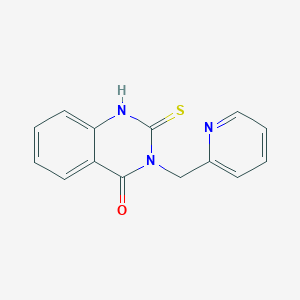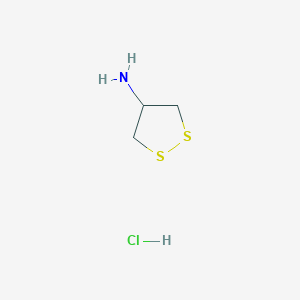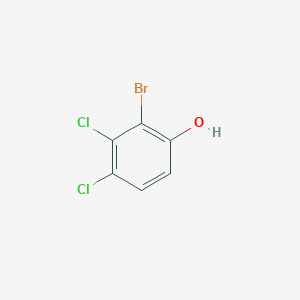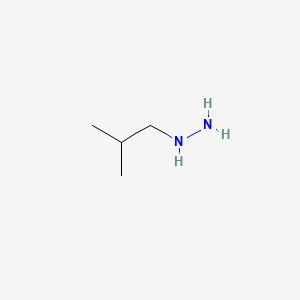
Isobutylhydrazine
Descripción general
Descripción
Isobutylhydrazine is a chemical compound with the molecular formula C4H12N2 . It has an average mass of 88.151 Da and a monoisotopic mass of 88.100044 Da .
Molecular Structure Analysis
The molecular structure of Isobutylhydrazine consists of 4 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
Isobutylhydrazine has a molecular weight of 88.15 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Isoniazid Metabolism and Toxicity
Isoniazid, an antituberculosis drug, undergoes metabolism producing acetylhydrazine and isopropylhydrazine. These metabolites, when oxidized by cytochrome P-450 enzymes in human and rat liver microsomes, become highly reactive and can lead to hepatic cellular necrosis. This process underscores the importance of understanding monosubstituted hydrazines' metabolic pathways in drug safety (Nelson et al., 1976).
Insecticidal Applications
Bisacylhydrazines, a class of compounds related to isobutylhydrazine, have been found to be effective insecticides. These compounds mimic the action of insect growth hormones and are highly selective for lepidopteran pests, demonstrating a benign ecotoxicological profile. This highlights the potential of hydrazine derivatives in developing environmentally friendly pesticides (Dhadialla et al., 1998).
Neurotoxicity Studies
Investigations into isoniazid and its metabolites, including hydrazine derivatives, have revealed insights into their neurotoxic properties. Studies using mouse dorsal root ganglion neurons and a hybrid neuronal cell line have found that hydrazine is the most toxic metabolite. This research provides a deeper understanding of the potential neurotoxic effects of hydrazine compounds and their metabolites (Sanfeliu et al., 1999).
GABA Content and Hydrazine
Chronic low-dosage administration of hydrazine in rats has been shown to increase brain γ-aminobutyric acid (GABA) content. This research is significant for understanding the biochemical pathways of hydrazine and its potential therapeutic applications in disorders related to GABA dysregulation (Perry et al., 1981).
Hepatotoxicity Research
Studies on isoniazid and its metabolites, specifically focusing on acetylhydrazine, have provided insights into the mechanisms of drug-induced hepatotoxicity. This research is crucial in the development of safer drugs and in understanding the metabolic pathways leading to liver injury (Mitchell et al., 1976).
Safety And Hazards
Isobutylhydrazine hydrochloride, a related compound, has been classified as potentially harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with care, using protective equipment and following safety guidelines .
Propiedades
IUPAC Name |
2-methylpropylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(2)3-6-5/h4,6H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSOWKPBNFOQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutylhydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



